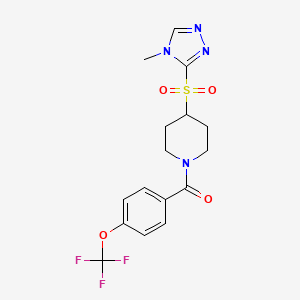

(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Beschreibung

This compound features a piperidinyl scaffold substituted with a 4-methyl-1,2,4-triazole-3-sulfonyl group at the 4-position and a 4-(trifluoromethoxy)phenyl methanone moiety at the 1-position. The trifluoromethoxy substituent on the phenyl ring introduces electron-withdrawing effects, which may influence binding affinity and lipophilicity.

Eigenschaften

IUPAC Name |

[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O4S/c1-22-10-20-21-15(22)28(25,26)13-6-8-23(9-7-13)14(24)11-2-4-12(5-3-11)27-16(17,18)19/h2-5,10,13H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMVHFMNTMPMLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary targets of this compound are likely to be various enzymes and receptors in the biological system. The triazole nucleus is a central structural component in a number of drug classes, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular.

Mode of Action

The compound’s interaction with its targets involves the formation of hydrogen bonds. The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme. The carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds.

Biochemical Pathways

The affected pathways are likely to be those involving the targets mentioned above. For instance, the compound may influence pathways related to antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways involved. Given the wide range of potential targets, the effects could be diverse, ranging from antimicrobial to anticancer effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ability to form hydrogen bonds could be influenced by the pH of the environment

Biologische Aktivität

The compound (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 428.48 g/mol. The structural components include a piperidine ring and a triazole moiety, which are critical for its biological interactions.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These results indicate that the compound possesses broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungi.

Anticancer Activity

Research has shown that triazole derivatives can inhibit cancer cell proliferation. A study evaluated the cytotoxic effects of the compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

The compound demonstrated promising anticancer properties with IC50 values indicating effective inhibition of cell growth in these cancer types.

The biological activity of the compound is primarily attributed to its ability to interfere with cellular processes in microorganisms and cancer cells. The triazole ring is known to inhibit the synthesis of ergosterol in fungal cells and disrupt DNA synthesis in cancer cells. Molecular docking studies have suggested that the compound binds effectively to key enzymes involved in these pathways.

Case Studies

- Antimicrobial Efficacy Study : A recent study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of the compound against resistant strains of Staphylococcus aureus. The study utilized both in vitro assays and in vivo models to demonstrate its therapeutic potential.

- Cytotoxicity Assessment : In a publication within Cancer Letters, researchers reported on the cytotoxic effects of various triazole derivatives, including our compound, on human cancer cell lines. The study concluded that compounds with similar structural features showed enhanced potency due to increased lipophilicity and better cellular uptake.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on core scaffolds and substituent variations:

Key Observations

Triazole vs. Triazolopyrimidine: The triazolopyrimidine in adds aromatic surface area, possibly enhancing π-π stacking interactions absent in the simpler triazole of the target compound.

Substituent Impact: Sulfonyl Groups: The target’s 4-methyltriazole-sulfonyl group differs from phenylsulfonyl () in steric bulk and electronic effects, which could modulate solubility and target engagement. Aryl Methanone Variations:

- Trifluoromethoxy (OCF₃) in the target vs.

- Fluorophenyl (e.g., ) vs. difluorophenyl (): Fluorine position influences electron distribution and metabolic stability.

Synthetic Accessibility :

- The target’s synthesis likely parallels methods in , utilizing sulfonylation and ketone coupling. However, the triazolopyrimidine in requires more complex heterocyclic assembly.

Research Findings and Implications

- Physicochemical Properties : The trifluoromethoxy group in the target compound may offer a balance between lipophilicity (logP ~3.5 estimated) and solubility, contrasting with the higher logP of trifluoromethyl analogues (e.g., ).

- The piperidinyl-triazole scaffold’s rigidity could enhance selectivity over flexible piperazinyl derivatives .

- Metabolic Stability : Sulfonyl groups generally reduce oxidative metabolism, but the 4-methyltriazole may introduce steric hindrance, further prolonging half-life compared to phenylsulfonyl analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.